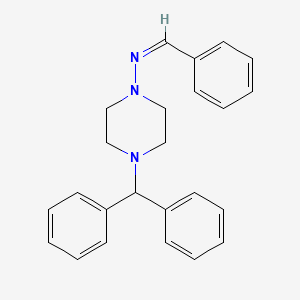
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a phenylmethanimine moiety. It has been studied for its potential pharmacological properties, particularly in the field of anticonvulsant and neurotoxic activities .
Métodos De Preparación
The synthesis of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves several steps. One common method includes the reaction of 1-benzhydrylpiperazine with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction of 1-benzhydrylpiperazine with benzaldehyde in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced by other groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the brain, particularly those involved in the regulation of neuronal excitability. This modulation can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders .
Comparación Con Compuestos Similares
(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one: This compound also contains a benzhydryl group attached to a piperazine ring but differs in the presence of a piperidinyl group instead of a phenylmethanimine moiety.
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: This compound has an ethanol group attached to the piperazine ring, making it structurally different from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and potential therapeutic applications .
Propiedades
Número CAS |
5785-81-9 |
|---|---|
Fórmula molecular |
C24H25N3 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C24H25N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2/b25-20+ |
Clave InChI |
METHVDVPWHMQJV-LKUDQCMESA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
SMILES isomérico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















